molecular formula C26H26N2O5 B12193341 (4E)-5-(4-ethylphenyl)-4-[hydroxy(4-propoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

(4E)-5-(4-ethylphenyl)-4-[hydroxy(4-propoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

Cat. No.: B12193341
M. Wt: 446.5 g/mol
InChI Key: AEQPVPOADZVJPL-ZNTNEXAZSA-N
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Description

The compound 5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule that belongs to the class of pyrrolidinones This compound is characterized by the presence of multiple functional groups, including a hydroxy group, an oxazole ring, and a propoxybenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Core: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone core. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving a suitable precursor, such as an α-hydroxy ketone and an amide.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of nitro, halo, or sulfonyl derivatives

Scientific Research Applications

5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical assays to study enzyme interactions and protein binding.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various signaling pathways and cellular processes.

Comparison with Similar Compounds

5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one: can be compared with other similar compounds, such as:

  • 4-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(4-methylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

These compounds share similar structural features but differ in the substitution patterns on the aromatic rings or the functional groups attached to the pyrrolidinone core. The unique combination of functional groups in 5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Properties

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

(4E)-5-(4-ethylphenyl)-4-[hydroxy-(4-propoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H26N2O5/c1-4-14-32-20-12-10-19(11-13-20)24(29)22-23(18-8-6-17(5-2)7-9-18)28(26(31)25(22)30)21-15-16(3)33-27-21/h6-13,15,23,29H,4-5,14H2,1-3H3/b24-22+

InChI Key

AEQPVPOADZVJPL-ZNTNEXAZSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)CC)/O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)CC)O

Origin of Product

United States

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